molecular formula C19H21NO5 B11705524 3-(4-Methoxybenzyl)-4-[(4-methoxyphenyl)amino]-4-oxobutanoic acid

3-(4-Methoxybenzyl)-4-[(4-methoxyphenyl)amino]-4-oxobutanoic acid

Cat. No.: B11705524
M. Wt: 343.4 g/mol
InChI Key: BXTXDEWRONTIFA-UHFFFAOYSA-N
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Description

4-(4-METHOXYPHENYL)-3-[(4-METHOXYPHENYL)CARBAMOYL]BUTANOIC ACID is an organic compound with the molecular formula C11H14O3. It is characterized by the presence of methoxyphenyl groups and a butanoic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHOXYPHENYL)-3-[(4-METHOXYPHENYL)CARBAMOYL]BUTANOIC ACID typically involves the demethylation of 4-(4-Methoxyphenyl)butanoic acid using pyridinium hydrochloride. This reaction yields 4-hydroxyphenylbutyric acid, which is a key intermediate in the synthesis of the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows standard organic synthesis protocols, involving the use of appropriate reagents and reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-METHOXYPHENYL)-3-[(4-METHOXYPHENYL)CARBAMOYL]BUTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-METHOXYPHENYL)-3-[(4-METHOXYPHENYL)CARBAMOYL]BUTANOIC ACID has several scientific research applications, including:

    Chemistry: Used as a starting material for the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-METHOXYPHENYL)-3-[(4-METHOXYPHENYL)CARBAMOYL]BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of biochemical pathways. Detailed studies on its mechanism of action are necessary to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)butanoic acid: A precursor in the synthesis of the target compound.

    4-Hydroxyphenylbutyric acid: An intermediate formed during the synthesis.

Uniqueness

4-(4-METHOXYPHENYL)-3-[(4-METHOXYPHENYL)CARBAMOYL]BUTANOIC ACID is unique due to its specific chemical structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

4-(4-methoxyanilino)-3-[(4-methoxyphenyl)methyl]-4-oxobutanoic acid

InChI

InChI=1S/C19H21NO5/c1-24-16-7-3-13(4-8-16)11-14(12-18(21)22)19(23)20-15-5-9-17(25-2)10-6-15/h3-10,14H,11-12H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

BXTXDEWRONTIFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(CC(=O)O)C(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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